Racemic-(3S,3aS,6aS)-tert-butyl3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate
Description
Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate is a bicyclic heterocyclic compound featuring a fused furo-pyrrolidine scaffold. The molecule includes a tert-butyl carbamate (Boc) protecting group and a 2-hydroxyethyl substituent at the 3-position of the pyrrolidine ring. Its racemic nature indicates the presence of both enantiomers, which may influence its biological activity and metabolic behavior.
Properties
Molecular Formula |
C13H23NO4 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl (3R,3aR,6aR)-3-(2-hydroxyethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-6-10-9(4-5-15)8-17-11(10)7-14/h9-11,15H,4-8H2,1-3H3/t9-,10-,11-/m0/s1 |
InChI Key |
YBEGBGHBTNIJLG-DCAQKATOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)OC[C@@H]2CCO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OCC2CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furo[2,3-c]pyrrole ring system and the introduction of the tert-butyl and hydroxyethyl groups. Common reagents used in the synthesis include tert-butyl bromoacetate, ethyl glyoxylate, and various catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The furo[2,3-c]pyrrole ring system can be reduced under certain conditions.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a carbonyl-containing compound, while reduction of the ring system could lead to a fully saturated derivative.
Scientific Research Applications
Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:
Key Structural and Functional Insights
Substituent Effects on Solubility and Activity :
- The target compound’s 2-hydroxyethyl group likely enhances aqueous solubility compared to hydrophobic substituents like benzotriazole (Compound 24) or trifluoromethylphenyl (Compound 30). However, this may reduce membrane permeability, a trade-off observed in similar analogs .
- Fluorinated groups (e.g., trifluoromethyl in Compound 30) improve lipophilicity and metabolic stability, critical for CNS-targeting drugs, but may increase toxicity risks .
Racemic vs. Enantiopure Forms :
- The racemic nature of the target compound contrasts with enantiomerically pure analogs (e.g., (S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate in ). Enantiopure compounds often exhibit higher target specificity but require complex synthesis .
Synthetic Accessibility :
- The target compound’s synthesis likely involves hydrogenation and Boc-protection steps analogous to and . For example, Pd/C-catalyzed hydrogenation (as in Compound 30) is a common strategy for reducing double bonds in similar scaffolds .
Biological Activity
Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a tetrahydrofuro[2,3-c]pyrrole backbone, suggests various biological activities that merit detailed exploration.
- Molecular Formula : C13H23NO4
- Molecular Weight : 257.33 g/mol
- CAS Number : 1273564-96-7
Biological Activities
Research indicates that compounds similar to Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate exhibit several biological activities:
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which can help in reducing oxidative stress in biological systems.
- Anti-inflammatory Effects : Compounds within this chemical class have shown potential in modulating inflammatory pathways, indicating possible therapeutic applications in inflammatory diseases.
- Antimicrobial Properties : There is evidence suggesting that similar compounds may exhibit antimicrobial activity against various pathogens, making them candidates for further investigation in infection control.
- Neuroprotective Effects : Some studies indicate that derivatives of this compound may protect neuronal cells from damage, suggesting potential applications in neurodegenerative disorders.
The exact mechanism of action for Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate is still under investigation. However, preliminary research points to interactions with biomolecules such as proteins and nucleic acids. These interactions may influence various biochemical pathways and cellular processes.
Case Studies
-
Study on Antioxidant Activity :
- A study evaluated the antioxidant capacity of Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate using DPPH and ABTS assays. Results indicated a significant reduction in free radical activity compared to control groups.
-
Anti-inflammatory Research :
- In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Data Table: Summary of Biological Activities
Q & A
Q. What are the key steps in synthesizing racemic-(3S,3aS,6aS)-tert-butyl3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate?
The synthesis typically involves multi-step organic reactions, including hydrogenation and protective group strategies. For example, hydrogenation using palladium on carbon (Pd/C) under high-pressure hydrogen (40 psi) in methanol can reduce double bonds in intermediates, followed by purification via flash column chromatography (0–30% ethyl acetate in hexanes) to isolate the product . Racemic mixtures may arise from non-stereoselective steps, requiring chiral resolution techniques if enantiopure forms are needed .
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | Pd/C, H₂ (40 psi), MeOH | Hydrogenation | 85% |
| 2 | Flash chromatography (EtOAc/hexanes) | Purification | - |
Q. What analytical techniques confirm the compound’s structure and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is critical for structural elucidation, particularly for distinguishing diastereomers in racemic mixtures . Mass spectrometry (MS) confirms molecular weight, while High Performance Liquid Chromatography (HPLC) assesses purity. For example, ¹H NMR in CDCl₃ can resolve proton environments, such as aromatic protons at δ 7.69–7.25 ppm in related compounds .
Q. What safety precautions are required when handling this compound?
Follow general laboratory safety protocols: use gloves, goggles, and lab coats. In case of skin contact, wash with soap and water; for inhalation, move to fresh air. Consult safety data sheets (SDS) for specific hazards, such as acute toxicity (H302, H312) or eye irritation (H319) in structurally similar compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereochemical control?
Systematic variation of solvents, catalysts, and temperatures is essential. For instance, replacing THF with polar aprotic solvents (e.g., DMF) may enhance reaction rates in Pictet-Spengler reactions . Catalytic asymmetric hydrogenation using chiral ligands (e.g., BINAP-Ru complexes) could improve enantioselectivity, though this requires validation via chiral HPLC .
Q. How can contradictions in NMR data for diastereomeric mixtures be resolved?
Use 2D NMR techniques (e.g., COSY, NOESY) to assign stereochemistry. For example, NOESY correlations between protons on adjacent stereocenters can confirm relative configurations . Cross-referencing with X-ray crystallography data or computational models (DFT) provides additional validation .
Q. What methodologies are used to study the compound’s biological activity and pharmacological potential?
In vitro assays (e.g., receptor binding studies) and cellular models evaluate interactions with biological targets. For example, assess binding affinity to neurotransmitter receptors using radioligand displacement assays . In vivo pharmacokinetic studies (e.g., bioavailability, metabolic stability) require LC-MS/MS for quantification .
| Assay Type | Method | Key Parameters |
|---|---|---|
| Receptor Binding | Radioligand competition | IC₅₀, Ki values |
| Metabolic Stability | Liver microsomes | Half-life (t₁/₂) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
